

H-Ser(tBu)-OMe.HCl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **H-Ser(tBu)-OMe.HCl**

Cat. No.: **B555316**

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For Researchers, Scientists, and Drug Development Professionals

H-Ser(tBu)-OMe.HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and pharmaceutical development. Its strategic deployment of tert-butyl and methyl protecting groups on the side-chain hydroxyl and carboxyl functionalities, respectively, renders it an invaluable building block in the synthesis of complex peptides and other bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, analytical methodologies, and a detailed experimental protocol for its application in peptide synthesis.

Core Chemical and Physical Properties

H-Ser(tBu)-OMe.HCl is a white to off-white crystalline powder.^[1] The hydrochloride salt form enhances its stability and handling properties. The tert-butyl ether protecting group on the serine side chain is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a common final step in solid-phase peptide synthesis (SPPS). The methyl ester provides protection for the carboxylic acid, which can be selectively deprotected if further C-terminal elongation is required.

Table 1: Physicochemical Properties of **H-Ser(tBu)-OMe.HCl**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ ClNO ₃	[2]
Molecular Weight	211.69 g/mol	[3]
CAS Number	17114-97-5	[2][3]
Appearance	White to off-white powder/crystal	[1][4]
Melting Point	157 - 167 °C	[5]
Optical Rotation	+6.8 to +8.2° (c=1, DMF)	[4]
Purity	≥98%	[1][2][4]

Table 2: Solubility and Stability

Parameter	Information	Reference
Solubility	Soluble in Dimethylformamide (DMF) and water.	[2][4]
Storage	Store in a cool, dry place at 0-8 °C. Keep container tightly closed.	[1][2][5]
Stability	Stable under recommended storage conditions.	[2]

Analytical Characterization

A comprehensive analysis of **H-Ser(tBu)-OMe.HCl** is crucial to ensure its purity and identity before its use in synthesis. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **H-Ser(tBu)-OMe.HCl**. A typical method would involve a reversed-phase column with a gradient elution.

Experimental Protocol: HPLC Analysis

While a specific, validated HPLC method for **H-Ser(tBu)-OMe.HCl** is not readily available in the public domain, a general protocol for protected amino acid methyl esters can be adapted. Optimization of the mobile phase gradient and detection wavelength may be required.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210-220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR spectroscopy is used to confirm the chemical structure of **H-Ser(tBu)-OMe.HCl**. The expected proton signals are as follows:

- A singlet at approximately 1.1-1.3 ppm corresponding to the nine protons of the tert-butyl group.
- A multiplet in the range of 3.5-4.0 ppm for the methylene protons (-CH₂-) of the serine backbone.
- A singlet around 3.7-3.8 ppm for the three protons of the methyl ester group.

- A triplet or multiplet around 4.0-4.2 ppm for the alpha-proton (-CH-) of the serine backbone.
- A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which can be variable and dependent on the solvent and concentration.

Application in Peptide Synthesis: A Detailed Protocol

H-Ser(tBu)-OMe.HCl is a cornerstone in both solution-phase and solid-phase peptide synthesis. The following is a detailed experimental protocol for a solution-phase peptide coupling reaction to form a dipeptide.

Experimental Protocol: Synthesis of Boc-Ala-Ser(tBu)-OMe

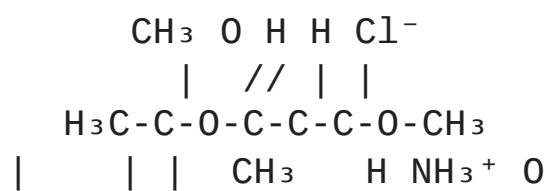
This protocol describes the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with **H-Ser(tBu)-OMe.HCl** using O-(Benzotriazol-1-yl)-N,N,N',N"-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as the base.

- Materials:
 - **H-Ser(tBu)-OMe.HCl**
 - Boc-Ala-OH
 - HBTU
 - DIPEA
 - Anhydrous Dimethylformamide (DMF)
 - Ethyl acetate (EtOAc)
 - 1N HCl solution
 - Saturated NaHCO₃ solution
 - Saturated NaCl solution (brine)

- Anhydrous MgSO₄ or Na₂SO₄
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Procedure:
 - Reaction Setup: In a clean, dry round-bottom flask, dissolve **H-Ser(tBu)-OMe.HCl** (1.0 equivalent) and Boc-Ala-OH (1.05 equivalents) in anhydrous DMF.
 - Activation: To the stirred solution, add HBTU (1.05 equivalents).
 - Basification: Cool the reaction mixture in an ice bath and slowly add DIPEA (2.5 equivalents). The pH of the reaction mixture should be around 8-9.
 - Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter and concentrate the solution under reduced pressure to obtain the crude product.
 - Purification: The crude dipeptide can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

The following diagrams illustrate the chemical structure of **H-Ser(tBu)-OMe.HCl** and the experimental workflow for the peptide coupling reaction described above.

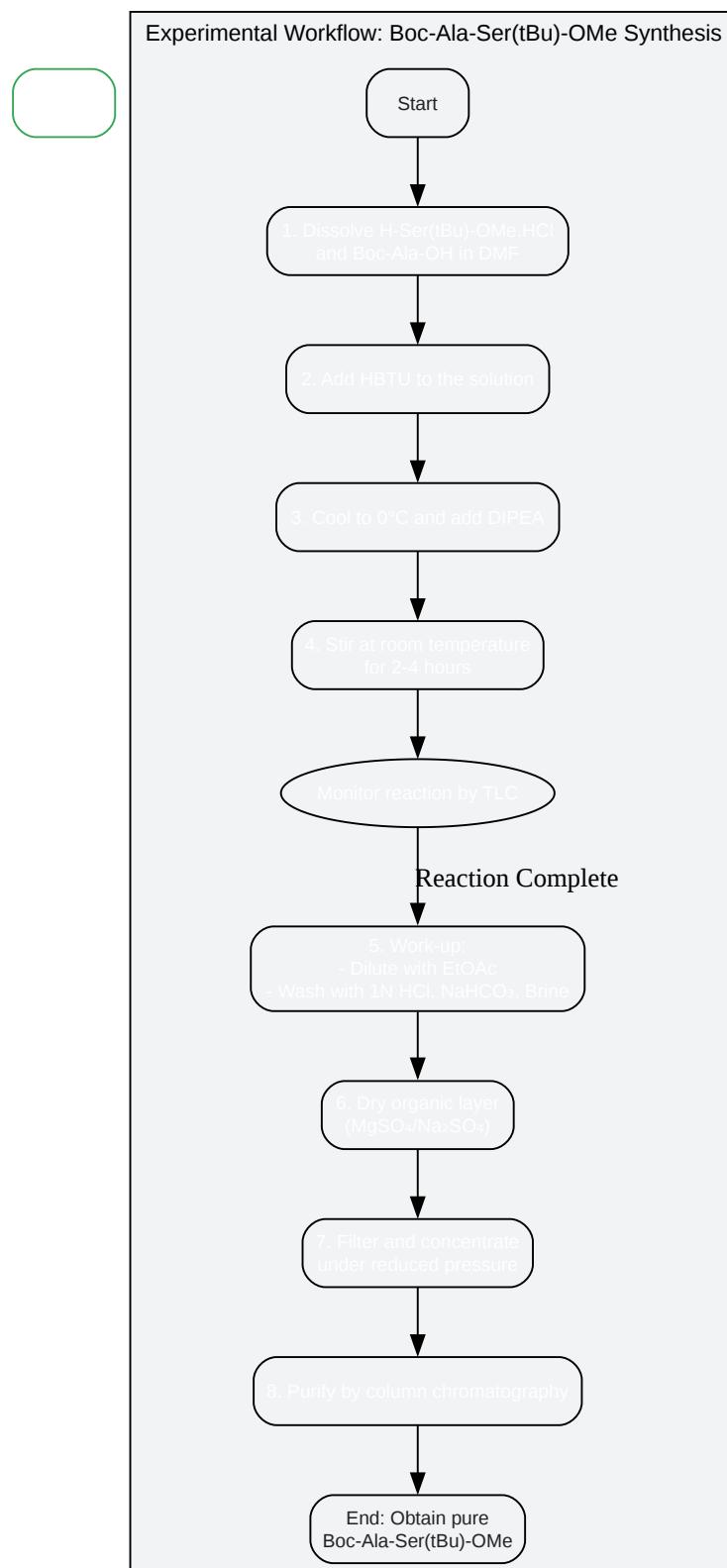


H-Ser(tBu)-OMe.HCl Structure

C8H18ClNO3

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Caption: Chemical Structure of **H-Ser(tBu)-OMe.HCl**.

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Caption: Workflow for Solution-Phase Dipeptide Synthesis.

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